molecular formula C14H16N2 B1525838 Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine CAS No. 1250627-32-7

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Cat. No. B1525838
CAS RN: 1250627-32-7
M. Wt: 212.29 g/mol
InChI Key: OOSKAQGIOQIVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a chemical compound with the CAS Number: 1250627-32-7 . It has a molecular weight of 212.29 . The IUPAC name for this compound is N-[3-(4-pyridinyl)benzyl]ethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is 1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 212.29 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a key intermediate in the synthesis of various heterocyclic compounds, particularly 1H-Pyrazolo[3,4-b]pyridines . These compounds are structurally similar to purine bases like adenine and guanine, making them significant in medicinal chemistry due to their potential biological activities.

Antimicrobial Agents

Research has indicated that derivatives of this compound have shown promising results as antimicrobial agents . The presence of the pyridinyl group contributes to the compound’s ability to interact with bacterial cell membranes, leading to potential applications in combating bacterial infections.

Anti-Cancer Research

Compounds containing the pyridinyl moiety, such as Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine, are explored for their anti-cancer properties . They can be used to synthesize pyridinium salts, which have shown activity against various cancer cell lines.

Anti-Malarial Activity

The pyridinyl group is also a common feature in compounds with anti-malarial activity . Researchers are investigating the potential of Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine derivatives as new therapeutic agents against malaria.

Cholinesterase Inhibition

This compound is being studied for its ability to inhibit cholinesterase, an enzyme that breaks down acetylcholine . Cholinesterase inhibitors are important in the treatment of Alzheimer’s disease and other memory-related conditions.

Material Science Applications

The chemical structure of Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine makes it suitable for applications in material science . Its derivatives can be used in the synthesis of novel materials with specific electronic or optical properties.

Gene Delivery Systems

Pyridinium salts derived from Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine are being explored as non-viral vectors for gene delivery . Their ability to form complexes with DNA and facilitate its entry into cells is crucial for gene therapy applications.

Biological Potential of Indole Derivatives

Although not directly related to Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine, indole derivatives share some structural similarities and have been reported to possess significant biological potential, including anti-HIV activity . This suggests that Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine could be modified to enhance its biological activity.

Safety and Hazards

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(3-pyridin-4-ylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSKAQGIOQIVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.